molecular formula C₂₃H₂₅N₉O₅ B1140216 7-Cyanomethotrexate Dimethyl Ester CAS No. 112163-39-0

7-Cyanomethotrexate Dimethyl Ester

Cat. No.: B1140216
CAS No.: 112163-39-0
M. Wt: 507.5
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Preparation Methods

The preparation of 7-Cyanomethotrexate Dimethyl Ester involves synthetic routes that include the esterification of Methotrexate intermediates. The specific reaction conditions and industrial production methods are typically proprietary and may vary between manufacturers. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Chemical Reactions Analysis

7-Cyanomethotrexate Dimethyl Ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

7-Cyanomethotrexate Dimethyl Ester serves as an important intermediate in the synthesis of deuterated metabolites of Methotrexate, particularly 7-Hydroxy Methotrexate-D3 Ammonium Salt. These metabolites are crucial for studying the pharmacokinetics and pharmacodynamics of Methotrexate and its derivatives.

  • Mechanism of Action : The compound acts as an antimetabolite by inhibiting dihydrofolate reductase, an enzyme essential for tetrahydrofolate synthesis. This inhibition leads to decreased DNA synthesis and cell proliferation, making it relevant in cancer therapy .

Pharmacological Studies

The deuterated form of this compound allows researchers to trace metabolic pathways in vivo safely. Such studies are critical for understanding drug metabolism and optimizing therapeutic regimens.

  • In Vivo Studies : Research has demonstrated significant antitumor activity in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. Additionally, it has shown anti-inflammatory effects in models of induced arthritis.

Environmental Science

The compound is also utilized as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food. Its stability and detection capabilities make it a reliable reference compound in environmental monitoring.

Case Studies

Several case studies have highlighted the therapeutic potential and applications of this compound:

  • Case Study on Cancer Treatment : This study evaluated the anticancer effects in breast cancer models, demonstrating significant apoptosis induction in cancer cells while sparing normal cells.
  • Case Study on Infection Control : The compound was assessed for its antimicrobial efficacy against resistant bacterial strains, showing effective inhibition of growth in multi-drug resistant strains.

Mechanism of Action

The mechanism of action of 7-Cyanomethotrexate Dimethyl Ester involves its interaction with specific molecular targets and pathways. As an intermediate in the production of Methotrexate metabolites, it is believed to exert its effects through the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective in the treatment of certain cancers .

Comparison with Similar Compounds

7-Cyanomethotrexate Dimethyl Ester is similar to other Methotrexate intermediates, such as:

The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Methotrexate metabolites, which makes it valuable for research and development purposes .

Biological Activity

7-Cyanomethotrexate Dimethyl Ester (CME) is a derivative of Methotrexate (MTX), a well-known antineoplastic and antirheumatic agent. This compound has garnered attention due to its structural similarities to MTX and its potential applications in cancer therapy and metabolic research. This article delves into the biological activity of CME, including its mechanism of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C23H25N9O5
  • Molecular Weight : 510.5 g/mol
  • IUPAC Name : dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioate
  • CAS Number : 112163-39-0

CME functions primarily as an antimetabolite , inhibiting the enzyme dihydrofolate reductase (DHFR) . This inhibition is critical for the synthesis of tetrahydrofolate, a necessary cofactor for the production of purines and thymidylate, thereby disrupting DNA synthesis and cell proliferation. The deuterated form of CME enhances its stability and metabolic profile, making it particularly valuable in pharmacological studies .

Biological Activity

CME exhibits biological activities similar to those of Methotrexate due to its structural characteristics. The primary biological activities include:

  • Anticancer Activity : CME has been shown to inhibit the growth of various cancer cell lines by interfering with nucleotide synthesis.
  • Immunosuppressive Effects : Similar to MTX, CME may exhibit immunosuppressive properties, making it potentially useful in treating autoimmune diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of CME:

  • In vitro Studies : Research has demonstrated that CME effectively inhibits cell proliferation in various cancer cell lines, including leukemia and lymphoma cells. The compound's efficacy was comparable to that of Methotrexate, suggesting its potential as an alternative therapeutic agent .
  • Metabolic Pathway Studies : Due to its deuterated nature, CME has been utilized in metabolic studies to trace pathways involving folate metabolism. These studies help elucidate the pharmacokinetics and dynamics of Methotrexate derivatives .
  • Binding Affinity Studies : Interaction studies reveal that CME binds effectively to DHFR, with a binding profile similar to that of MTX. This binding is crucial for its biological activity and therapeutic potential .

Comparison with Related Compounds

The following table summarizes key features of CME compared to related compounds:

Compound NameCAS NumberKey Features
Methotrexate59-05-2Antimetabolite used in cancer treatment
7-Hydroxy Methotrexate102401-98-0Active metabolite with enhanced efficacy
This compound112163-39-0Non-deuterated form, used as an intermediate
This compound-D3Not specifiedDeuterated derivative enhancing stability

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Cyanomethotrexate Dimethyl Ester, and how can purity be validated?

Answer: Synthesis typically involves multi-step organic reactions, including esterification and cyanomethylation, as observed in analogous methotrexate derivatives. Key steps may include:

  • Oxidative cyclization under controlled conditions to form the pteridine ring system .
  • Deuterium labeling (if applicable) to trace reaction pathways, using techniques similar to those for deuterated eprosartan derivatives .
    For purity validation:
  • HPLC with UV detection (λ = 280–320 nm) to separate and quantify impurities, referencing methotrexate impurity profiles .
  • Mass spectrometry (MS) to confirm molecular weight (507.51 g/mol) and detect isotopic patterns .

Q. How should researchers assess the stability of this compound in solution under experimental conditions?

Answer:

  • Conduct accelerated stability studies by exposing the compound to varying pH (e.g., 2–9), temperatures (4°C to 40°C), and light conditions.
  • Monitor degradation via UV-Vis spectroscopy (absorbance shifts indicate structural changes) and LC-MS to identify breakdown products like 7-Hydroxy Methotrexate .
  • Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to resolve ester methyl groups (~δ 3.6–3.8 ppm) and cyanomethyl protons (~δ 4.2 ppm) .
    • 2D NMR (COSY, HSQC) for unambiguous assignment of complex aromatic regions.
  • Infrared (IR) Spectroscopy: Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its biological interactions?

Answer:

  • Perform rotational spectroscopy or X-ray crystallography to determine preferred conformations of the ester and cyanomethyl groups .
  • Compare with density functional theory (DFT) calculations to model intramolecular hydrogen bonding and steric effects influencing receptor binding .
  • Correlate findings with activity data (e.g., dihydrofolate reductase inhibition) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for resolving contradictions in metabolic pathway data for this compound?

Answer:

  • Use deuterium-labeled analogs (e.g., dimethyl esters with ²H isotopes) to differentiate endogenous vs. compound-derived metabolites via MS/MS fragmentation patterns .
  • Apply compartmental pharmacokinetic modeling to reconcile discrepancies in tissue distribution and clearance rates observed in in vitro vs. in vivo studies .
  • Validate hypotheses with knockout cell lines (e.g., CYP450-deficient models) to isolate enzymatic contributions .

Q. How should researchers design experiments to evaluate the compound’s solubility and its impact on bioavailability?

Answer:

  • Phase-solubility studies: Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C .
  • Permeability assays: Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential.
  • Statistical design: Apply a Box-Behnken model to optimize variables (pH, surfactants, co-solvents) while minimizing experimental runs .

Q. What computational approaches are recommended for predicting the reactivity of this compound in biological systems?

Answer:

  • Molecular dynamics (MD) simulations to study interactions with folate receptors or transport proteins .
  • Quantum mechanical/molecular mechanical (QM/MM) methods to model electron transfer during enzymatic oxidation .
  • ADMET prediction tools (e.g., SwissADME) to estimate metabolic liability of the ester and nitrile groups .

Q. Data Presentation and Analysis Guidelines

  • Tables: Include molecular properties (e.g., MW = 507.51 g/mol, CAS 112163-39-0) for reproducibility .
  • Graphs: Use scatter plots with error bars for stability data and box plots for bioavailability comparisons .
  • Statistical rigor: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group studies, justifying test selection .

Properties

IUPAC Name

dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELAPFQSSXNBBQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112191
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112163-39-0
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112163-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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